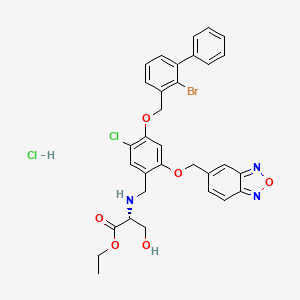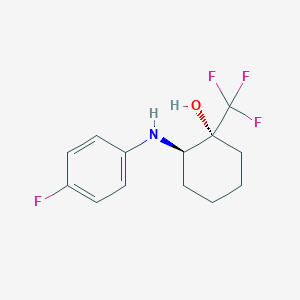
PD-1/PD-L1-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-23 is a small molecule inhibitor targeting the interaction between programmed death protein 1 (PD-1) and programmed death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint pathways, which are often exploited by cancer cells to evade the immune system. By inhibiting this interaction, this compound has the potential to restore the activity of effector T cells and enhance anti-tumor immunity .
Métodos De Preparación
The synthesis of PD-1/PD-L1-IN-23 involves several steps, including virtual screening, synthesis, and in vitro characterization. Researchers employ multistage virtual screening methods to predict new PD-1/PD-L1 ligands. The synthetic route typically involves the use of phenylboronic acid, palladium catalysts, and various organic solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
PD-1/PD-L1-IN-23 undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and organic solvents like 1,4-dioxane. The major products formed from these reactions are biphenyl derivatives, which exhibit high tumor penetration and better pharmacokinetic properties .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-23 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the mechanisms of immune evasion and to develop new therapeutic strategies. In medicine, this compound is being investigated for its potential to enhance the efficacy of cancer immunotherapy by blocking the PD-1/PD-L1 interaction. Additionally, it is used in the development of new classes of PD-L1 inhibitors with improved pharmacokinetic properties .
Mecanismo De Acción
The mechanism of action of PD-1/PD-L1-IN-23 involves the inhibition of the PD-1/PD-L1 interaction. This interaction sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against tumors. By blocking this interaction, this compound restores T cell activity, enhances anti-tumor immunity, and promotes the destruction of cancer cells. The molecular targets involved include PD-1 on T cells and PD-L1 on cancer cells .
Comparación Con Compuestos Similares
PD-1/PD-L1-IN-23 is unique compared to other similar compounds due to its high tumor penetration and better pharmacokinetic properties. Similar compounds include biphenyl derivatives, imidazopyridines, and other small-molecule inhibitors targeting the PD-1/PD-L1 interaction. These compounds vary in their binding affinities, mechanisms of action, and clinical efficacy. This compound stands out due to its potential for oral bioavailability and reduced immunogenicity .
Conclusion
This compound is a promising small molecule inhibitor with significant potential in cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction and restore T cell activity makes it a valuable tool in scientific research and therapeutic development. Further studies are needed to fully understand its mechanisms and optimize its clinical applications.
Propiedades
Fórmula molecular |
C32H30BrCl2N3O6 |
|---|---|
Peso molecular |
703.4 g/mol |
Nombre IUPAC |
ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C32H29BrClN3O6.ClH/c1-2-40-32(39)28(17-38)35-16-23-14-25(34)30(15-29(23)41-18-20-11-12-26-27(13-20)37-43-36-26)42-19-22-9-6-10-24(31(22)33)21-7-4-3-5-8-21;/h3-15,28,35,38H,2,16-19H2,1H3;1H/t28-;/m1./s1 |
Clave InChI |
RDOKDKCLEBIFLB-LNLSOMNWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |
SMILES canónico |
CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)


![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)

